Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate
Description
Properties
IUPAC Name |
cyclohexyl N-(1,1-dioxothiolan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c13-11(16-10-4-2-1-3-5-10)12-9-6-7-17(14,15)8-9/h9-10H,1-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFUGUVCTRHFEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)NC2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate typically involves the reaction of cyclohexyl isocyanate with 1,1-dioxidotetrahydrothiophen-3-ol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include:
Temperature: Typically between 25-50°C.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalyst: A base such as triethylamine may be used to neutralize the reaction mixture.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced sulfide compounds, and various substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.
Biology
Research has indicated that this compound may exhibit significant biological activity, particularly in enzyme inhibition and receptor modulation:
- Enzyme Interaction: The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and catalytic activity.
- Receptor Modulation: It may interact with cell surface receptors, altering signal transduction pathways which can impact cellular responses.
Medicine
There is ongoing research into the therapeutic potential of this compound:
- Therapeutic Applications: Studies suggest its potential use in treating diseases associated with oxidative stress and inflammation, such as ulcerative colitis and systemic lupus erythematosus .
- Pharmacological Activity: The compound has been identified as a potent activator of GIRK channels (G-protein-coupled inwardly rectifying potassium channels), which are crucial in regulating neuronal excitability and could be targeted for treating neurological disorders .
Case Study 1: Antiepileptic Activity
A study highlighted the discovery of a series of compounds based on the 1,1-dioxidotetrahydrothiophen-3-yl moiety that exhibited antiepileptic activity in mouse models. These compounds demonstrated improved metabolic stability compared to traditional urea-based drugs, showcasing the potential of this scaffold in drug development .
Case Study 2: Inflammatory Diseases
Research into the role of this compound in inflammatory diseases revealed its ability to suppress neutrophilic infiltration in murine models of lung inflammation. This suggests its utility as a therapeutic agent for conditions characterized by excessive inflammation .
Data Table: Comparison of Biological Activities
| Compound | Activity Type | Model Used | Efficacy (EC50) |
|---|---|---|---|
| This compound | GIRK Activator | Mouse Neurons | 137 nM |
| Similar Urea Derivative | Antiepileptic | Mouse Models | Not specified |
| Control Compound | Inflammatory Response | Mouse Lung Model | Not specified |
Mechanism of Action
The mechanism of action of Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:
Inhibiting enzyme activity: By binding to the active site of enzymes, it can prevent substrate binding and subsequent catalytic activity.
Modulating receptor function: It can interact with receptors on the cell surface, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate are best understood through comparisons with related carbamates and heterocyclic derivatives. Below is an analysis of key analogs:
Structural and Functional Analogues
2.1.1 Cyclohexyl Carbamate (Hoc–NR2)
- Structure : C₆H₁₁OCONR₂, where R₂ represents substituents (e.g., methyl, phenyl).
- Properties :
2.1.2 [1-(3-Ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-Cyclohexylcarbamate; Chloride
- Structure : Combines a cyclohexyl carbamate with an azetidinium chloride and alkyne substituent.
- Biological Activity: The charged azetidinium group may improve target binding affinity in ion-channel modulators.
- Comparison : The azetidinium moiety contrasts with the sulfone group in terms of electronic effects, possibly altering pharmacokinetic profiles .
2.1.3 Pyrazole-Based Carbamates with 1,1-Dioxidotetrahydrothiophen-3-yl Moieties
- Structure : N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers.
- Properties: Metabolic Stability: The sulfone group reduces oxidative metabolism, extending half-life. Potency: Lower potency in GIRK1/2 potassium channel activation compared to non-sulfone analogs due to steric or electronic hindrance.
- Comparison : Shared sulfone substitution with this compound suggests a common strategy for enhancing metabolic stability at the expense of target engagement .
Key Data Table
| Compound | Structural Feature | Metabolic Stability | Potency | Key Application |
|---|---|---|---|---|
| This compound | Tetrahydrothiophene sulfone | High | Moderate | Drug discovery (stability optimization) |
| Cyclohexyl Carbamate (Hoc–NR2) | Cyclohexyl group | Moderate | High | Peptide synthesis |
| Pyrazole-sulfone carbamates | Pyrazole + sulfone | High | Low | Ion channel modulation |
| Azetidinium carbamate | Azetidinium chloride | Moderate | Variable | Solubility enhancement |
Mechanistic Insights
- Metabolic Stability : The sulfone group in this compound prevents cytochrome P450-mediated oxidation of the cyclohexyl ring, a common degradation pathway for cyclohexyl-containing compounds .
- Potency Trade-offs : Bulky substituents like the sulfone ring may sterically hinder interactions with biological targets, as observed in pyrazole analogs .
Biological Activity
Cyclohexyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate is a compound of growing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant research findings, as well as comparisons with similar compounds.
The synthesis of this compound typically involves the reaction of cyclohexyl isocyanate with 1,1-dioxidotetrahydrothiophen-3-ol. The reaction conditions are usually controlled to optimize yield and purity:
- Temperature: 25-50°C
- Solvents: Dichloromethane or tetrahydrofuran
- Catalysts: Triethylamine is commonly used to neutralize the reaction mixture.
This compound can undergo various chemical reactions, including oxidation to form sulfone derivatives and nucleophilic substitution reactions at the carbamate nitrogen or the thiophene ring.
This compound exhibits its biological activity through interactions with specific molecular targets:
- Enzyme Inhibition: The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity.
- Receptor Modulation: It may alter receptor function on cell surfaces, impacting signal transduction pathways and cellular responses.
Antibacterial Properties
Recent studies have highlighted the potential of this compound as an antibacterial agent. Research indicates that it may target the glyoxalase system in bacteria, which is crucial for detoxification processes. Inhibiting this system could disrupt bacterial survival and enhance the efficacy of existing antibiotics .
Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications to the compound can significantly affect its biological activity. For example, variations in substituents on the pyrazole moiety influenced its potency against GIRK channels:
| Compound | GIRK1/2 EC50 (nM) | GIRK1/4 EC50 (nM) |
|---|---|---|
| 11a | 137 | 702 |
| 11b | >6000 | >8000 |
| 11c | 609 | Inactive |
| 11d | 782 | Inactive |
These results demonstrate that specific structural features contribute to selectivity and potency against different GIRK channel subtypes .
Study on Antitumor Activity
In a comparative study involving various carbamate derivatives, this compound was evaluated for its antitumor properties. Results indicated that it exhibited significant activity against certain cancer cell lines, suggesting a potential role in cancer therapy. The study emphasized the importance of carbamoylating activity and water solubility in enhancing therapeutic efficacy .
Neuroprotective Effects
Another area of investigation focused on the neuroprotective effects of this compound. Research has shown that inhibitors targeting specific pathways involved in neurodegeneration could be beneficial in treating conditions such as Alzheimer's disease and stroke. This compound demonstrated promise in preclinical models by promoting neuroregeneration through inhibition of Rho-associated kinases (ROCKs), which are implicated in neuronal injury responses .
Q & A
Q. Methodological Answer :
- Mass Spectrometry (MS) : Use ESI+ or MALDI-TOF to confirm molecular weight (e.g., expected [M+H]+ peak). Compare with synthetic intermediates, such as tert-butyl carbamates (e.g., m/z 386 observed in analogous syntheses) .
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to resolve cyclohexyl protons (δ 1.2–2.1 ppm) and sulfone groups (δ 3.2–3.8 ppm). 2D NMR (COSY, HSQC) can clarify stereochemistry.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>95%) and detect residual solvents .
Advanced Question: How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer :
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized Assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 or HeLa) and validate via positive controls (e.g., GC-376 for protease inhibition) .
- Impurity Profiling : Quantify byproducts (e.g., sulfone derivatives) via LC-MS and correlate with bioactivity. For example, residual Fe from reduction steps (e.g., Fe/NH4Cl in nitro group reduction) may confound enzymatic assays .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to distinguish true activity from artifacts .
Advanced Question: What computational methods are suitable for predicting the compound’s interaction with biological targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like SARS-CoV-2 Mpro. The carbamate group may form hydrogen bonds with catalytic residues (e.g., Glu166), while the cyclohexyl moiety occupies hydrophobic pockets .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes. Focus on RMSD fluctuations (<2 Å) in the binding site.
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinity, with corrections for sulfone group solvation .
Advanced Question: How does the compound’s stability under acidic/basic conditions impact its applicability in drug delivery?
Q. Methodological Answer :
- Acid Stability : Test in simulated gastric fluid (pH 1.2, 37°C). Cyclohexyl carbamates are generally acid-stable (t₁/₂ > 24 h) but degrade in strong acids (e.g., HCl/MeOH cleaves tert-butyl carbamates in 3 h) .
- Base Sensitivity : Monitor hydrolysis in PBS (pH 7.4–9.0). The sulfone group may stabilize the carbamate against nucleophilic attack, but prolonged exposure to basic conditions (>pH 9) risks cleavage .
- Formulation Strategies : Encapsulate in enteric-coated nanoparticles (Eudragit® L100) to protect against gastric acid .
Advanced Question: What structural analogs of this compound have been explored for structure-activity relationship (SAR) studies?
Q. Methodological Answer :
- Core Modifications : Replace the cyclohexyl group with cyclopentyl or adamantyl to study steric effects. For example, cyclopropyl analogs showed reduced Mpro inhibition due to weaker hydrophobic interactions .
- Sulfone Variations : Substitute the 1,1-dioxidotetrahydrothiophen group with sulfonamides or sulfonic esters. Bioactivity drops if sulfone oxygen is replaced (e.g., thioether derivatives lost 80% potency) .
- Carbamate Alternatives : Compare with urea or amide linkages. Carbamates generally exhibit superior metabolic stability in liver microsome assays (t₁/₂ > 60 min vs. 20 min for amides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
